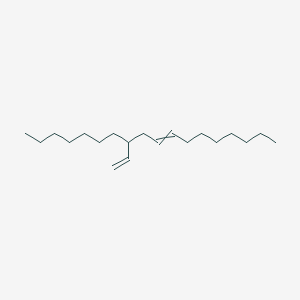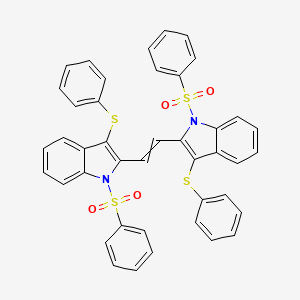
1H-Indole, 2,2'-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- typically involves multi-step organic reactions. One common method includes the Larock indole annulation reaction, which uses alkyne and 2-bromoaniline as starting materials. The reaction is catalyzed by palladium(II) acetate, with 1,1′-bis(diphenylphosphino)ferrocene and potassium bicarbonate in dimethylformamide at 110°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
1H-Indole-5-carboximidamide:
Uniqueness
What sets 1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- apart is its unique combination of functional groups, which provides a versatile platform for various chemical modifications and biological activities. Its structure allows for diverse interactions, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
226947-49-5 |
|---|---|
Formule moléculaire |
C42H30N2O4S4 |
Poids moléculaire |
755.0 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-[2-[1-(benzenesulfonyl)-3-phenylsulfanylindol-2-yl]ethenyl]-3-phenylsulfanylindole |
InChI |
InChI=1S/C42H30N2O4S4/c45-51(46,33-21-9-3-10-22-33)43-37-27-15-13-25-35(37)41(49-31-17-5-1-6-18-31)39(43)29-30-40-42(50-32-19-7-2-8-20-32)36-26-14-16-28-38(36)44(40)52(47,48)34-23-11-4-12-24-34/h1-30H |
Clé InChI |
DXAFFCNODMYMRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(N(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)C=CC5=C(C6=CC=CC=C6N5S(=O)(=O)C7=CC=CC=C7)SC8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
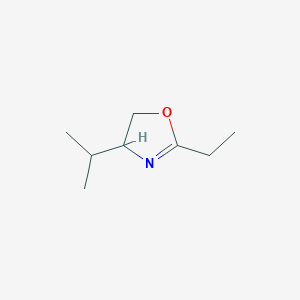
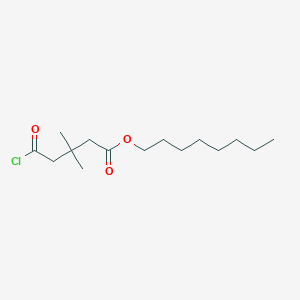
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
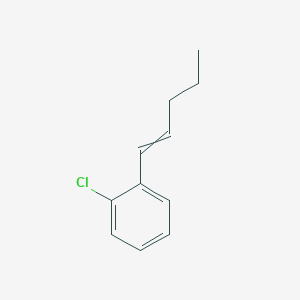
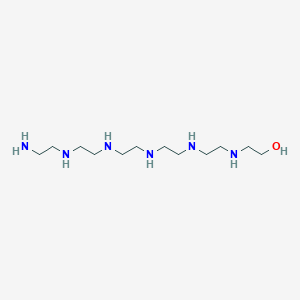
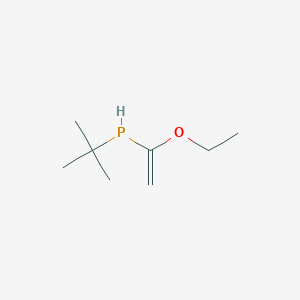
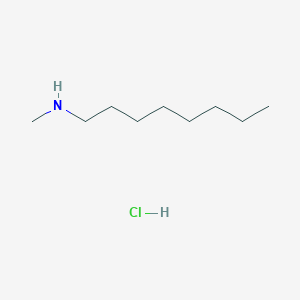
![6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12563080.png)
